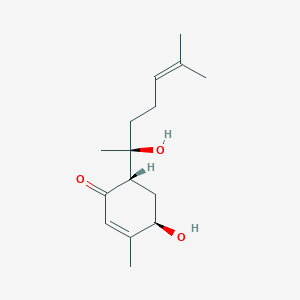

4-Hydroxyhernandulcin

Description

Structure

3D Structure

Properties

CAS No. |

145385-64-4 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(4R,6S)-4-hydroxy-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C15H24O3/c1-10(2)6-5-7-15(4,18)12-9-13(16)11(3)8-14(12)17/h6,8,12-13,16,18H,5,7,9H2,1-4H3/t12-,13-,15+/m1/s1 |

InChI Key |

ABUUSHLXFTWWDH-NFAWXSAZSA-N |

SMILES |

CC1=CC(=O)C(CC1O)C(C)(CCC=C(C)C)O |

Isomeric SMILES |

CC1=CC(=O)[C@@H](C[C@H]1O)[C@](C)(CCC=C(C)C)O |

Canonical SMILES |

CC1=CC(=O)C(CC1O)C(C)(CCC=C(C)C)O |

Other CAS No. |

145385-64-4 |

Synonyms |

4-hydroxyhernandulcin |

Origin of Product |

United States |

Natural Occurrence and Distribution of 4 Hydroxyhernandulcin

Plant Sources and Biodiversity

The primary natural source of 4-Hydroxyhernandulcin is the perennial herbaceous plant Lippia dulcis. acs.orgnih.govphytologia.orgnih.gov This plant is a member of the Verbenaceae family and is known by several common names, including Aztec sweet herb and honeyherb. wikipedia.org Botanically, it is also referred to by its synonyms, Phyla dulcis and Phyla scaberrima. nih.govwikipedia.orguconn.edu The compound, specifically identified as (+)-4β-hydroxyhernandulcin, was first isolated from the leaves and flowers of a Lippia dulcis specimen collected in Panama. acs.orgnih.gov This plant has a history of use in traditional medicine for treating respiratory ailments. acs.org Research has confirmed the presence of this sweet-tasting sesquiterpene in various populations of the plant, establishing L. dulcis as its principal botanical origin. acs.orgphytologia.org

While Lippia dulcis is the most well-documented source, research has indicated the presence of this compound in other plant genera. A study focused on identifying sweeteners and sweetness enhancers in various fruits from 11 Citrus cultivars successfully identified 4β-hydroxyhernandulcin. ufl.edu This finding suggests that the distribution of this compound in the plant kingdom may be wider than previously understood, extending to the Rutaceae family, which includes citrus fruits. ufl.edu

Geographic and Environmental Influences on Accumulation

The chemical composition of essential oils from Lippia dulcis can vary significantly based on the plant's geographic origin, leading to the existence of different chemotypes. phytologia.orgms-editions.cl A chemotype is a chemically distinct entity within a plant species that produces a different main component in its secondary metabolism. ms-editions.cl For instance, a comparative analysis revealed that Lippia dulcis oil from a population in Mexico contained a high concentration of camphor (B46023) (33.9%) and 5.9% hernandulcin (B18340). phytologia.org In contrast, oil from a Brazilian population was low in camphor (trace amounts) but high in hernandulcin (8.8%). phytologia.org The Panamanian specimen from which (+)-4β-hydroxyhernandulcin was first identified was noted to have camphor as its major volatile constituent, yet it also yielded the novel hydroxylated hernandulcin derivative. acs.orgphytologia.org These variations highlight that regional environmental and genetic factors influence the plant's metabolic pathways, affecting the relative abundance of this compound and other related compounds. phytologia.orgms-editions.cl

| Geographic Origin | Camphor Content (%) | Hernandulcin Content (%) | Other Notable Findings |

|---|---|---|---|

| Mexico | 33.9% | 5.9% | Also high in camphene (B42988) (12.7%) and (E)-caryophyllene (6.0%) phytologia.org |

| Brazil | Trace | 8.8% | High in (E)-caryophyllene (10.6%) and 6-methyl-5-hepten-2-one (B42903) (10.5%) phytologia.org |

| Panama | Major Volatile Constituent | Present | Source of the first isolation of (+)-4β-hydroxyhernandulcin and (-)-epihernandulcin acs.orgnih.govphytologia.org |

While direct studies on the environmental impact on this compound biosynthesis in the field are limited, research on in vitro cultures of Phyla scaberrima (a synonym for Lippia dulcis) provides significant insights. nih.govnih.govresearchgate.net Studies using hairy root and cell suspension cultures have shown that the production of the parent compound, hernandulcin, can be significantly altered by modifying growth conditions. nih.govnih.gov The application of elicitors (such as chitin (B13524) and cellulase) and biosynthetic precursors (like farnesol (B120207) and (+)-epi-α-bisabolol) has been shown to enhance the accumulation of hernandulcin. nih.govnih.govresearchgate.net For example, adding chitin and the precursor (+)-epi-α-bisabolol to cell suspensions effectively increased hernandulcin yield. nih.govresearchgate.net These findings suggest that the biosynthesis of hernandulcin and its derivatives, including this compound, is a dynamic process responsive to both internal biochemical triggers and external stimuli, which could include soil composition, climate, and other environmental stressors in natural settings.

Co-occurrence with Related Sesquiterpenoids (e.g., Hernandulcin, Epi-hernandulcin)

This compound does not occur in isolation within Lippia dulcis. It is part of a suite of structurally related bisabolane-type sesquiterpenoids. acs.orgphytologia.org During the initial isolation of (+)-4β-hydroxyhernandulcin from the leaves and flowers of the Panamanian L. dulcis, it was found alongside significant quantities of its more well-known analogue, (+)-hernandulcin. acs.orgnih.gov Furthermore, the same study led to the identification of (-)-epihernandulcin, which was reported as a novel natural product at the time. nih.gov The co-occurrence of these compounds suggests they share a common biosynthetic pathway, likely originating from farnesyl pyrophosphate and proceeding through intermediates like (+)-epi-α-bisabolol. nih.govalfa-chemistry.com

| Compound | Significance |

|---|---|

| (+)-Hernandulcin | The primary sweet-tasting sesquiterpene in the plant acs.orgnih.govalfa-chemistry.com |

| (-)-Epi-hernandulcin | A stereoisomer of hernandulcin, also isolated from the same plant source nih.govphytologia.org |

Isolation and Structural Elucidation of 4 Hydroxyhernandulcin

Advanced Extraction Methodologies from Complex Matrices

Extracting specific metabolites like 4-Hydroxyhernandulcin from plant tissues requires overcoming challenges posed by the complex mixture of primary and secondary metabolites. The selection and optimization of an extraction method are critical for maximizing yield and purity.

Solvent Extraction Optimization

Solvent extraction is a foundational technique for isolating terpenoids from plant materials. The process's efficiency hinges on several factors, including the choice of solvent, temperature, extraction time, and the solvent-to-material ratio. The polarity of the solvent is a key parameter, as it dictates which compounds will be preferentially dissolved. nih.gov

Research into the extraction of various plant compounds demonstrates that optimizing these parameters is crucial. For instance, studies have shown a positive correlation between the solvent-to-material ratio and the yield of polyphenols up to a certain point, after which the effect may plateau or even reverse. foodsciencejournal.com Similarly, extraction temperature and duration must be carefully balanced to ensure efficient extraction without causing thermal degradation of the target compounds. A mix of solvents is often employed to fine-tune the polarity and enhance the extraction of specific classes of compounds. For terpenoids, solvents ranging from nonpolar (like hexane) to more polar (like ethanol (B145695) or acetone) are commonly investigated to find the optimal system. nih.govfoodsciencejournal.comelementlabsolutions.com

| Parameter | Influence on Extraction | Common Optimization Strategy |

|---|---|---|

| Solvent Type & Polarity | Determines the solubility of target compounds. A solvent's polarity should match that of the target analyte for optimal extraction. | Screening various solvents (e.g., hexane, ethanol, acetone, ethyl acetate) and binary mixtures to find the highest yield. nih.gov |

| Temperature | Higher temperatures can increase solubility and diffusion rates but may also degrade thermally labile compounds. | Testing a range of temperatures to find a balance between extraction efficiency and compound stability. foodsciencejournal.com |

| Time | Longer extraction times can increase yield but may also lead to the extraction of undesirable compounds or degradation. | Conducting time-course studies (e.g., 1 to 24 hours) to identify the point of maximum recovery. |

| Solvent-to-Material Ratio | A higher ratio can create a larger concentration gradient, improving mass transfer, but excessive solvent use is inefficient. foodsciencejournal.com | Evaluating different ratios (e.g., 10:1 to 50:1) to maximize yield while minimizing solvent consumption. foodsciencejournal.com |

Distillation Techniques (e.g., Steam Distillation of Essential Oils)

For volatile compounds like many sesquiterpenes, steam distillation is a highly effective extraction method. iastate.edudutchhealthstore.com This technique involves passing steam through the plant material, which vaporizes the volatile compounds. dutchhealthstore.com The resulting vapor mixture is then cooled and condensed, separating the essential oil from the water. iastate.edu

In the context of Lippia dulcis, hydrodistillation (where the plant material is boiled in water) has been used as a benchmark method for comparison with other advanced techniques. researchgate.net Studies have shown that while hydrodistillation can successfully isolate the essential oil containing hernandulcin (B18340), its yield may be lower compared to other methods like supercritical fluid extraction (SFE). researchgate.net For example, one study reported a total extract yield of 0.6% from Lippia dulcis using hydrodistillation, whereas SFE yielded between 1.7% and 3.4% under various conditions. researchgate.net This highlights the importance of exploring different extraction technologies to maximize the recovery of target compounds.

| Extraction Method | Reported Total Yield (%) | Key Compound Identified |

|---|---|---|

| Hydrodistillation | 0.6% researchgate.net | Hernandulcin researchgate.net |

| Supercritical Fluid Extraction (SFE) | 1.7% - 3.4% researchgate.net | Hernandulcin researchgate.net |

Specialized Plant DNA/Metabolite Isolation Protocols

In the broader context of plant analysis, it is often necessary to isolate not only metabolites but also high-quality DNA from the same tissue, for instance, for genetic authentication or metabolic engineering studies. Plants rich in secondary metabolites, such as Lippia dulcis, present a significant challenge for DNA extraction. nih.gov Compounds like polysaccharides and polyphenols can co-precipitate with DNA, inhibiting downstream enzymatic reactions like PCR. researchgate.netresearchgate.net

To overcome this, specialized protocols, most commonly based on the use of the cationic detergent cetyl trimethylammonium bromide (CTAB), have been developed. researchgate.netsemanticscholar.org A typical CTAB protocol for plants with high levels of secondary metabolites involves:

Grinding the tissue to a fine powder, often in liquid nitrogen, to rupture cell walls. researchgate.net

Incubation in a heated CTAB extraction buffer that contains reducing agents to prevent the oxidation of polyphenols. researchgate.netsemanticscholar.org

Multiple purification steps using organic solvents like chloroform/isoamyl alcohol to separate proteins and other cellular debris from the aqueous phase containing the DNA. semanticscholar.org

Precipitation of DNA from the aqueous solution using isopropanol (B130326) or ethanol. researchgate.netsemanticscholar.org

These robust methods are crucial for obtaining pure DNA that is suitable for various molecular analyses from plants that are chemically complex. nih.govresearchgate.net

Chromatographic Separation Techniques

Following initial extraction, the crude extract contains a mixture of numerous compounds. To isolate this compound in a pure form, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of individual components from a complex mixture. ethernet.edu.et In the analysis of Lippia dulcis extracts, HPLC is used to evaluate the composition and quantify the concentration of specific compounds like hernandulcin and its derivatives. researchgate.net

The most common mode for this type of analysis is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). thermofisher.commdpi.com Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. By carefully controlling parameters such as the mobile phase composition, flow rate, and column temperature, a high degree of separation can be achieved. thermofisher.com The use of a UV detector allows for the detection and quantification of compounds that absorb light at specific wavelengths. mdpi.comsielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile components in essential oils. sysrevpharm.orgsciensage.info In the study of Lippia dulcis, GC is often coupled with Mass Spectrometry (GC-MS) to identify the various mono- and sesquiterpenoids present in the essential oil, including hernandulcin and this compound. researchgate.netresearchgate.netmdpi.com

In a GC-MS system, the sample is injected into the instrument, where it is heated and vaporized. A carrier gas (like helium) transports the vaporized compounds through a long, thin capillary column. sysrevpharm.org The inside of the column is coated with a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. As each separated compound exits the column, it enters the mass spectrometer, which breaks it down into ionized fragments and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. sysrevpharm.orgaau.edu.et This allows for the detailed chemical profiling of the plant's essential oil. mdpi.com

Biosynthesis and Enzymatic Pathways of 4 Hydroxyhernandulcin

Precursor Identification and Metabolic Flux

The formation of 4-hydroxyhernandulcin is rooted in the terpenoid biosynthetic pathway, which generates a vast array of plant secondary metabolites. The metabolic flux is directed from central carbon metabolism towards the synthesis of isoprene (B109036) units, which serve as the fundamental building blocks for all terpenoids, including sesquiterpenes like this compound.

The biosynthesis of the hernandulcin (B18340) backbone is a branch of the sesquiterpenoid pathway. This pathway utilizes farnesyl diphosphate (B83284) (FPP), a C15 intermediate, as the universal precursor for all sesquiterpenes. nih.gov The first committed step in the formation of hernandulcin involves the cyclization of FPP to form (+)-epi-α-bisabolol. thegoodscentscompany.comresearchgate.net This reaction confirms the involvement of the isoprenoid pathway and identifies (+)-epi-α-bisabolol as a key precursor. The subsequent conversion to hernandulcin and finally to this compound involves oxidative modifications of this initial bisabolol skeleton. researchgate.netscholaris.ca

Table 1: Precursors in the Biosynthetic Pathway of this compound

| Precursor Name | Chemical Class | Role in Pathway |

|---|---|---|

| Farnesyl Diphosphate (FPP) | Isoprenoid | Universal C15 precursor for sesquiterpenes |

| (+)-epi-α-Bisabolol | Sesquiterpene Alcohol | First cyclized intermediate in the hernandulcin pathway |

Identification and Characterization of Biosynthetic Enzymes

The conversion of the linear FPP precursor into the complex structure of this compound is catalyzed by a series of specialized enzymes. The identification and characterization of these proteins are crucial for understanding and potentially engineering the biosynthetic pathway.

Sesquiterpene synthases (sesqui-TPSs) are responsible for the cyclization of FPP into the diverse scaffolds of sesquiterpenes. researchgate.net In the context of this compound biosynthesis, a specific sesqui-TPS has been identified:

(+)-epi-α-Bisabolol Synthase (BBS): This enzyme catalyzes the conversion of FPP into (+)-epi-α-bisabolol, which is the first dedicated step toward hernandulcin synthesis. researchgate.net The molecular cloning and characterization of this synthase from Lippia dulcis have confirmed its role in the pathway. thegoodscentscompany.comresearchgate.net The enzyme produces (+)-epi-α-bisabolol exclusively, without generating other side products, which is advantageous for metabolic engineering purposes. researchgate.net

Following the initial cyclization, the sesquiterpene scaffold undergoes a series of oxidative modifications to yield the final products. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), a large family of heme-containing enzymes known for their role in the functionalization of non-activated C-H bonds. nih.govnih.gov

In the biosynthesis of this compound, P450s are hypothesized to be responsible for two key transformations:

The conversion of (+)-epi-α-bisabolol to (+)-hernandulcin.

The hydroxylation of (+)-hernandulcin at the C-4 position to form this compound. scholaris.ca

Despite their presumed role, the specific P450s that catalyze these steps have not yet been definitively identified. researchgate.net Research efforts using homology-based cloning have led to the identification of several putative P450s from L. dulcis. However, when tested in yeast, none of these enzymes successfully converted (+)-epi-α-bisabolol to hernandulcin. scholaris.ca One identified P450, designated LdO10, showed only minor affinity for the substrate and produced bisabolol oxide B, indicating that the crucial oxidative enzymes in this pathway remain elusive. scholaris.ca

Table 2: Key Enzymes Implicated in this compound Biosynthesis

| Enzyme Name | Enzyme Class | Substrate | Product | Status |

|---|---|---|---|---|

| (+)-epi-α-Bisabolol Synthase (BBS) | Sesquiterpene Synthase | Farnesyl Diphosphate (FPP) | (+)-epi-α-Bisabolol | Identified and Characterized researchgate.net |

| Putative P450 Monooxygenase 1 | Cytochrome P450 | (+)-epi-α-Bisabolol | (+)-Hernandulcin | Hypothesized, Not Yet Identified researchgate.netscholaris.ca |

Molecular and Genetic Regulation of Biosynthesis

The production of this compound is controlled at the genetic level, with the expression of biosynthetic genes dictating the quantity and timing of its synthesis. Understanding this regulation is key to manipulating the production of the compound in its native plant or in engineered systems.

The identification of genes responsible for this compound biosynthesis relies heavily on molecular techniques such as transcriptome analysis. By sequencing the messenger RNA (mRNA) from L. dulcis, researchers can identify genes that are actively expressed and potentially involved in specific metabolic pathways.

An important finding in the study of this pathway was that the application of methyl jasmonate, a chemical elicitor commonly used to induce the expression of plant defense compounds (including many terpenoids), was ineffective at inducing hernandulcin biosynthesis in L. dulcis. scholaris.ca This suggests that the regulatory network controlling this pathway is distinct from typical defense-related pathways and may be regulated by developmental or other environmental cues. The use of transcriptome libraries and homology-based cloning remains the primary strategy for mining the genetic information of L. dulcis to find the remaining undiscovered genes in the this compound biosynthetic pathway. scholaris.caresearchgate.net

Table 3: Summary of Gene Expression and Regulation Findings

| Aspect | Finding | Implication |

|---|---|---|

| Gene Identification | The gene for (+)-epi-α-bisabolol synthase (BBS) has been cloned from L. dulcis. researchgate.net | Confirms the first committed step in the biosynthetic pathway. |

| Elicitor Response | Methyl jasmonate treatment failed to induce hernandulcin biosynthesis. scholaris.ca | The pathway's regulation differs from typical jasmonate-inducible defense pathways. |

| P450 Gene Search | Homology-based cloning identified ten putative P450s, but none were confirmed to produce hernandulcin. scholaris.ca | The specific oxidative enzymes remain elusive and may possess novel sequences. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-epi-α-Bisabolol |

| (+)-Hernandulcin |

| Bisabolol oxide B |

Transcriptomic and Proteomic Profiling in Producing Plants

Investigating the genetic and protein-level machinery behind this compound synthesis in producing species like Lippia dulcis has centered on transcriptomic approaches, with proteomic data being more limited. These studies aim to identify candidate genes encoding the enzymes of the biosynthetic pathway, particularly the elusive cytochrome P450s researchgate.netscholaris.ca.

Transcriptome analysis, especially through next-generation sequencing (NGS), has proven to be a valuable tool for gene discovery in non-model plants like L. dulcis researchgate.net. By sequencing the complete set of RNA transcripts in tissues where hernandulcin is produced (leaves and flowers), researchers can create a genetic blueprint to search for enzymes involved in its synthesis.

Key Findings from Transcriptomic Studies:

Identification of Terpene Synthases (TPSs): Transcriptomic analysis of L. dulcis has successfully identified genes for terpene synthases. While some of these are involved in the biosynthesis of other competing terpenes, such as camphor (B46023), this demonstrates the efficacy of the approach in identifying key pathway genes scholaris.canih.gov.

Mining for Cytochrome P450s: Researchers have used homology-based cloning and transcriptome libraries to identify putative P450 genes that might be responsible for the oxidation of (+)-epi-α-bisabolol to hernandulcin scholaris.ca. In one study, ten potential P450s were identified from L. dulcis. However, when these were expressed and tested in yeast, none successfully produced hernandulcin. One candidate, designated LdO10, showed only minor affinity for the (+)-epi-α-bisabolol substrate and converted it to bisabolol oxide B instead scholaris.ca. This highlights the challenge in identifying the correct P450 from a large family of enzymes with diverse functions.

Currently, there is a notable lack of specific proteomic studies focused on the this compound biosynthetic pathway. While a proteomic analysis of a related species, Lippia origanoides, has been conducted, its focus was on the plant extract's effect on cancer cells rather than profiling endogenous metabolic pathways nih.govresearchgate.net. Future research combining transcriptomic and proteomic data will be crucial for definitively identifying and characterizing all enzymes in the this compound pathway.

| Technique | Plant Species | Target Genes/Proteins | Key Findings |

| Transcriptomics (cDNA library, homology cloning) | Lippia dulcis | Terpene Synthases (TPSs), Cytochrome P450s (P450s) | Identified TPSs for camphor biosynthesis; identified 10 putative P450s, but none confirmed for hernandulcin synthesis scholaris.canih.gov. |

| Next-Generation Sequencing (NGS) | Non-model plants (L. dulcis as an example) | Biosynthetic genes for specialized metabolites | Highlighted as a key strategy to investigate uncharacterized pathways like that of hernandulcin researchgate.net. |

Environmental and Developmental Triggers for Pathway Induction

The production of this compound and its precursor hernandulcin in Lippia dulcis and Phyla scaberrima is influenced by various external and internal factors. The application of elicitors—substances that trigger a defense or stress response in plants—has been a key strategy explored to enhance the accumulation of these compounds, particularly in in vitro culture systems nih.govnih.gov.

Biotic and Abiotic Elicitors:

The response to elicitors appears to be highly specific. An investigation into using methyl jasmonate (MeJA), a common plant stress hormone and elicitor, to induce hernandulcin biosynthesis for the purpose of generating a transcriptome library was found to be ineffective scholaris.ca. However, other studies utilizing hairy root and cell suspension cultures have demonstrated significant success with different types of elicitors.

Chitosan: The addition of chitosan to shoot cultures and hairy root cultures of L. dulcis enhanced both the growth of the cultures and the production of hernandulcin. In hairy roots, low concentrations of chitosan resulted in a 5-fold increase in hernandulcin accumulation nih.govresearcher.lifenih.gov.

Chitin (B13524) and Cellulase: In cell suspension cultures of P. scaberrima, the application of chitin and cellulase as elicitors increased hernandulcin production from a baseline of 93.2 mg/L to approximately 160 mg/L nih.govresearchgate.net.

Glucanex: Elicitation of P. scaberrima hairy roots with Glucanex (containing β-1,3-glucanase, cellulase, and xylanase) also enhanced hernandulcin production to 160 mg/L nih.gov.

Precursor Feeding:

In addition to elicitation, feeding the biosynthetic precursors of hernandulcin to in vitro cultures has also been shown to significantly boost yields. The addition of farnesol (B120207) and the direct precursor, (+)-epi-α-bisabolol, to hairy root and cell suspension cultures substantially increased the final accumulation of hernandulcin, with yields reaching up to 200-250 mg/L in optimized hairy root cultures nih.govnih.gov.

| Elicitor/Precursor | Culture System | Plant Species | Observed Effect on Hernandulcin Production |

| Methyl Jasmonate (MeJA) | Whole Plant | Lippia dulcis | Ineffective at inducing biosynthesis scholaris.ca. |

| Chitosan | Shoot & Hairy Root Culture | Lippia dulcis | Enhanced production; 5-fold increase in hairy roots nih.govnih.gov. |

| Chitin | Cell Suspension & Hairy Roots | Phyla scaberrima | Increased accumulation to ~160 mg/L nih.govnih.gov. |

| Cellulase | Cell Suspension | Phyla scaberrima | Increased accumulation to ~160 mg/L nih.gov. |

| Glucanex | Hairy Root Culture | Phyla scaberrima | Increased accumulation to 160 mg/L nih.gov. |

| Farnesol | Cell Suspension & Hairy Roots | Phyla scaberrima | Increased accumulation to 165-250 mg/L nih.govnih.gov. |

| (+)-epi-α-bisabolol | Cell Suspension & Hairy Roots | Phyla scaberrima | Increased accumulation to 182.7-200 mg/L nih.govnih.gov. |

Developmental and Genetic Factors:

The production of hernandulcin and its derivatives is also subject to developmental and genetic regulation. High yields of hernandulcin have been reported from young, 6-8 week old shoots, suggesting that the biosynthetic pathway may be more active during certain developmental stages phytologia.org. Furthermore, significant variations in the chemical profile, or "chemotype," of L. dulcis have been observed between plants from different geographical locations. For instance, some populations in Brazil and Panama produce high levels of hernandulcin with little to no camphor, whereas Mexican varieties can have high concentrations of camphor phytologia.org. This implies a strong genetic basis for the regulation of these competing terpenoid pathways, which may also be influenced by local environmental conditions.

Chemical Synthesis and Derivative Chemistry of 4 Hydroxyhernandulcin

Total Synthesis Strategies and Stereoselective Approaches

The intricate structure of hernandulcin (B18340) and its derivatives, characterized by adjacent asymmetric centers, has prompted the development of several total synthesis methodologies. While the naturally occurring form is the dextrorotatory (+)-stereoisomer, various synthetic routes have produced both racemic mixtures and specific enantiomers. googleapis.com

Key strategies for the total synthesis of the hernandulcin scaffold include:

Cyclohexadiene-based Synthesis : One approach utilizes a cyclohexadiene derivative, employing boron and silicon enolates to construct the core ring structure. acs.org

Intramolecular Cycloaddition : A notable route involves an intramolecular nitrile oxide cycloaddition starting from (2Z,6E)-farnesal. acs.org

Titanium-Catalyzed Cyclization : Synthesis has also been achieved from an E-dienyl carbonate through a titanium chloride-catalyzed reaction. acs.org

These methods provide pathways to the basic hernandulcin structure, which is a direct precursor for its hydroxylated analog, 4-hydroxyhernandulcin. Stereoselective synthesis is crucial, as the biological properties, particularly the sweet taste, are highly dependent on the specific three-dimensional arrangement of the atoms. For instance, the synthesis of lippidulcines A, B, and C, which are related sesquiterpenes, was accomplished using a highly regioselective and stereoselective ketone reduction with the MeCBS reagent, confirming the assigned absolute configurations. longdom.org

Semi-Synthesis from Natural Precursors

Semi-synthesis offers an alternative to total synthesis by utilizing abundant, structurally related natural products as starting materials. nih.gov This approach can be more efficient for producing derivatives for research and development. The structural complexity and often limited availability of natural products have driven research into enhancing their diversity through semi-synthetic modifications. nih.gov In the context of this compound, the parent compound (+)-hernandulcin, which is found in higher concentrations in Lippia dulcis (0.154% w/w in some samples), serves as a logical precursor. acs.org The introduction of a hydroxyl group at the C-4 position of hernandulcin via selective oxidation would constitute a viable semi-synthetic route to obtain this compound. Such strategies are pivotal for generating sufficient quantities for further biological evaluation and for creating novel derivatives.

Design and Synthesis of Structural Analogs and Derivatives

The creation of structural analogs is fundamental to understanding how molecular structure dictates function, a cornerstone of medicinal chemistry and drug discovery.

The hydroxyl (-OH) and carbonyl (C=O) groups of this compound and its parent compound, hernandulcin, are primary targets for chemical modification. These functional groups are critical to the molecule's interaction with taste receptors. Research has shown that modifications at these sites can drastically alter the sensory properties of the molecule. For example, the synthesis and taste evaluation of related compounds like lippidulcine A revealed that the introduction of an additional hydroxyl group on the side chain of hernandulcin completely annuls its intense sweetness. longdom.org Instead, lippidulcine A was found to be a cooling agent with a mint-like aftertaste. longdom.org This highlights the sensitivity of the sweetness property to subtle structural changes, particularly at the key functional group centers.

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound. biomedgrid.com Different spatial arrangements of the same atoms can lead to vastly different interactions with biological targets such as receptors. biomedgrid.comnih.gov The synthesis and characterization of various stereoisomers of hernandulcin have demonstrated this principle unequivocally. While (+)-hernandulcin is intensely sweet, its diastereomer, (—)-epihernandulcin, is devoid of any sweet taste. acs.org This compound, a new natural product identified alongside this compound, has an absolute configuration assigned as 6R, 1'S. acs.org The stark difference in taste between these stereoisomers underscores the precise structural requirements for activating sweet taste receptors.

Table 1: Properties of Hernandulcin Stereoisomers

| Compound | Stereochemistry | Taste Profile | Source |

|---|---|---|---|

| (+)-Hernandulcin | (6S, 1'S) | Intensely Sweet (~1000x sucrose) | Natural / Synthetic acs.org |

| (-)-Epihernandulcin | (6R, 1'S) | Not Sweet | Natural / Synthetic acs.org |

| (+)-4β-Hydroxyhernandulcin | Not specified, but is sweet | Sweet | Natural acs.org |

Natural products provide inspiration for the synthesis of novel molecular scaffolds, which are the core frameworks of molecules used in drug discovery. nih.gov The principle of "scaffold diversity" involves creating collections of compounds with varied and complex three-dimensional structures to explore new areas of chemical space and identify novel bioactive agents. nih.govwhiterose.ac.uk

Synthetic strategies to achieve this include:

Diversity-Oriented Synthesis (DOS) : This approach aims to efficiently generate structural diversity. cam.ac.uk A common strategy is the "build/couple/pair" algorithm, where simple building blocks are combined and then cyclized in various ways to produce different core scaffolds. cam.ac.uk

Cascade Reactions : Highly complex tetracyclic structures can be generated stereoselectively from simpler precursors using cascade double-annulation reactions. nih.gov

Unified Approaches : Chemists can develop unified synthetic routes that allow for the creation of multiple, diverse scaffolds from a common intermediate, enabling the efficient exploration of related but distinct molecular architectures. whiterose.ac.ukwhiterose.ac.uk

While specific research on using this compound as a starting point for broad scaffold diversity synthesis is not extensively documented, its complex, sp3-rich structure embodies the type of molecular framework that is highly valuable for generating libraries of natural product-like compounds for biological screening. whiterose.ac.uk

Biological Activities and Mechanistic Investigations of 4 Hydroxyhernandulcin Non Human Focus

In Vitro Bioactivity Profiling

Cellular Assays for Biological Responses (e.g., cell line studies, mechanistic insights)

Direct studies employing isolated 4-Hydroxyhernandulcin in cellular assays to determine specific biological activities, such as cytotoxicity or anti-inflammatory responses, are not extensively detailed in the current scientific literature. Typically, the cytotoxic potential of a compound can be evaluated using various cell lines (e.g., human cancer cell lines or normal cell lines) through assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), which indicates compromised cell membrane integrity researchgate.netthermofisher.com.

For instance, anti-inflammatory activity is often assessed in vitro by using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In such assays, researchers measure the compound's ability to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.gov. While the parent plant, Lippia dulcis, has traditional uses for respiratory ailments, and the related compound hernandulcin (B18340) has been noted for potential anti-inflammatory and antibacterial properties, specific data from cellular assays on its 4-hydroxy derivative are lacking alfa-chemistry.com.

Enzyme Interaction Studies

Research into the direct interaction of purified this compound with specific enzymes is limited. However, studies on extracts from Lippia dulcis, the plant from which this compound is isolated, provide insight into potential enzymatic inhibition. One study investigated the ability of L. dulcis preparations to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The crude ethanol (B145695) extract and various fractions demonstrated inhibitory activity against α-glucosidase from Bacillus stearothermophilus researchgate.net.

While these extracts contain a complex mixture of phytochemicals, including this compound, the specific contribution of this compound to the observed α-glucosidase inhibition was not determined. The study focused primarily on quantifying another active compound, verbascoside (B1683046) researchgate.net. The findings suggest that compounds within L. dulcis have the potential for enzyme modulation, though further research is required to isolate and test the activity of this compound itself.

| Sample | IC₅₀ (µg/mL) |

|---|---|

| Crude Ethanol Extract | 15.7 ± 1.2 |

| Antidiabetic Fraction 2 | 14.4 ± 1.1 |

| Antidiabetic Fraction 3 | 13.6 ± 0.9 |

| Acarbose (Positive Control) | 403.0 ± 1.2 |

In Vivo Studies in Model Organisms (Excluding Human Clinical Trials)

There is a notable lack of in vivo studies conducted specifically on this compound in model organisms. Research providing data on the physiological effects, metabolic fate, or potential therapeutic activities of this specific compound in animals has not been prominently published.

The closest available information comes from the initial research on its parent compound, hernandulcin. In a 1985 study, hernandulcin was administered orally to mice and was found to be nontoxic at the tested doses nih.gov. Additionally, it did not show mutagenic properties in the Ames test, which is an in vitro bacterial reverse mutation assay nih.gov. However, these findings are specific to hernandulcin and cannot be directly extrapolated to this compound without dedicated studies.

Elucidation of Molecular Mechanisms of Action

Receptor Binding and Activation/Inhibition (e.g., taste receptors if studied for mechanism, not property)

The primary known biological activity of this compound is its intense sweet taste, which strongly implies its mechanism of action involves direct interaction with the human sweet taste receptor nih.gov. This receptor is a heterodimer of two distinct G protein-coupled receptors (GPCRs) belonging to the Taste 1 Receptor family: T1R2 and T1R3 nih.govnih.govsciopen.com.

The T1R2/T1R3 receptor possesses multiple potential binding sites, allowing it to recognize a wide variety of sweet-tasting molecules nih.govresearchgate.net. These sites are located in different domains of the receptor proteins:

Venus Flytrap Domains (VFDs): These large extracellular domains are present on both T1R2 and T1R3. The VFD of the T1R2 subunit is the primary binding site for most small-molecule artificial sweeteners and natural sweeteners like hernandulcin and its derivatives nih.govcube-biotech.com.

Transmembrane Domains (TMDs): Located within the cell membrane, the TMD of the T1R3 subunit is known to bind other types of sweeteners and sweet taste inhibitors nih.gov.

As a small-molecule sesquiterpene sweetener, this compound is presumed to act as an agonist at the T1R2/T1R3 receptor. It most likely binds within the hydrophilic cavity of the Venus Flytrap Domain of the T1R2 subunit, which triggers a conformational change in the receptor complex, initiating the intracellular signaling cascade responsible for the perception of sweetness nih.govnih.gov.

Intracellular Signaling Pathway Modulation

The activation of the T1R2/T1R3 receptor by a sweetener like this compound initiates a well-defined downstream signaling cascade within the taste receptor cell nih.govresearchgate.net. This pathway is the canonical mechanism for sweet taste transduction.

Key Steps in the Sweet Taste Signaling Pathway:

G Protein Activation: Upon agonist binding, the T1R2/T1R3 receptor activates an associated heterotrimeric G protein. In taste cells, this is primarily gustducin (B1178931) frontiersin.org. This activation causes the Gα subunit to dissociate from the βγ subunit (Gβγ) researchgate.net.

Second Messenger Production: The released Gβγ subunit activates the enzyme phospholipase C β2 (PLCβ2) researchgate.net. PLCβ2 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃) researchgate.net.

Calcium Release: IP₃ binds to and opens IP₃ receptors (IP₃R3) on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm nih.gov.

Channel Activation and Depolarization: The subsequent sharp increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5) nih.govresearchgate.net. TRPM5 is a monovalent cation channel that allows an influx of sodium ions (Na⁺) into the cell, leading to membrane depolarization nih.gov.

Neurotransmitter Release: The depolarization of the taste receptor cell opens a large-pore channel, comprised of calcium homeostasis modulator 1 (CALHM1) and CALHM3, which allows for the non-vesicular release of adenosine (B11128) triphosphate (ATP) nih.gov. ATP acts as the primary neurotransmitter, signaling to adjacent gustatory nerve fibers, which then transmit the "sweet" signal to the brain nih.govfrontiersin.org.

This entire cascade is the presumed molecular mechanism through which this compound exerts its sweetening effect upon binding to the sweet taste receptor.

| Step | Key Molecule/Event | Function |

|---|---|---|

| 1 | Ligand Binding | This compound binds to the T1R2/T1R3 receptor. |

| 2 | G Protein (Gustducin) Activation | Receptor activates Gustducin, causing Gα and Gβγ subunits to dissociate. |

| 3 | PLCβ2 Activation | Gβγ subunit activates Phospholipase C β2. |

| 4 | IP₃ Production | PLCβ2 cleaves PIP₂ to generate the second messenger IP₃. |

| 5 | Intracellular Ca²⁺ Release | IP₃ opens channels on the endoplasmic reticulum, releasing Ca²⁺ into the cytoplasm. |

| 6 | TRPM5 Channel Activation | Elevated Ca²⁺ levels activate the TRPM5 channel, allowing Na⁺ influx. |

| 7 | Cell Depolarization | Influx of Na⁺ causes the cell membrane to depolarize. |

| 8 | ATP Release | Depolarization triggers the release of ATP through CALHM1/3 channels. |

| 9 | Nerve Signal Transmission | ATP activates purinergic receptors on afferent nerve fibers, sending the signal to the brain. |

Enzyme Kinetics and Target Specificity

Detailed studies on the enzyme kinetics and specific biological targets of this compound are not extensively available in the current scientific literature. While the compound has been identified and isolated from natural sources, comprehensive investigations into its interactions with specific enzymes, including the determination of kinetic parameters such as Michaelis-Menten constants (K_m) and catalytic efficiency (k_cat/K_m), have not been reported. Consequently, information regarding its mode of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme, remains to be elucidated. Further research is required to identify the precise molecular targets of this compound and to characterize its kinetic behavior with any identified target enzymes.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The structure-activity relationship (SAR) for this compound, particularly concerning its biological effects beyond its sweet taste, is another area that necessitates further scientific exploration. SAR studies involve systematically modifying the chemical structure of a compound to determine which functional groups are essential for its biological activity.

Advanced Analytical Methodologies for 4 Hydroxyhernandulcin Research

Method Validation for Robustness and Reproducibility in Research

To ensure that an analytical method provides reliable and reproducible results, it must undergo a thorough validation process. rjptonline.orgresearchgate.net Method validation establishes through documented evidence that the analytical procedure is suitable for its intended purpose. rjptonline.org The key parameters for validation include specificity, selectivity, accuracy, and precision. nih.gov

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.com Selectivity, a closely related term, refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. researchgate.netresearchgate.net

In the chromatographic analysis of 4-Hydroxyhernandulcin, specificity and selectivity are demonstrated by achieving baseline separation of the analyte peak from all other peaks in the chromatogram of a plant extract or biological sample. chromatographytoday.com This is often confirmed by comparing the chromatograms of blank samples, spiked samples, and real samples. Peak purity analysis using a photodiode array (PDA) detector in HPLC or by examining the mass spectra across a chromatographic peak in LC-MS can provide further evidence of specificity.

Accuracy refers to the closeness of the measured value to the true or accepted reference value. nih.gov It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the method is calculated. nih.gov For a method to be considered accurate, the recovery should typically be within a predefined range, for example, 98-102%.

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov Precision is usually evaluated at three levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision between different laboratories.

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Table 4: Example of Acceptance Criteria for Method Validation

| Parameter | Acceptance Criterion |

|---|---|

| Specificity/Selectivity | No interfering peaks at the retention time of the analyte. |

| Accuracy (Recovery) | 90-110% for spiked samples. |

| Precision (RSD) | ≤ 2% for repeatability; ≤ 5% for intermediate precision. |

| Linearity (Correlation Coefficient) | r² ≥ 0.999 |

This table provides illustrative acceptance criteria for the validation of a quantitative method for this compound.

Limit of Detection and Limit of Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govjuniperpublishers.com The LOD is generally defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. juniperpublishers.comrepec.org These parameters are fundamental in determining the suitability of a method for a specific analytical challenge. juniperpublishers.com

While specific LOD and LOQ values for this compound are not extensively documented in publicly available literature, data from studies on structurally related sesquiterpenes and other natural sweeteners can provide valuable insights into the expected sensitivity of various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of such compounds. mdpi.comnih.gov

For instance, a study on the determination of sesquiterpenes in wines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS reported an average LOD of 0.05 µg L⁻¹ and an LOQ of 0.15 µg L⁻¹. mdpi.com Another analysis of sweeteners in beverages by HPLC with evaporative light scattering detection (ELSD) showed LOQ values up to 4.0 μg/mL and LOD values up to 1.33 μg/mL. researchgate.net Furthermore, a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for various sweeteners achieved limits of quantification as low as 0.1 μg/kg for most analytes. nih.gov

These values highlight the potential for achieving low detection and quantification limits for this compound with optimized analytical methods. The choice of instrumentation, detector, and sample preparation technique significantly influences these limits.

Table 1: Representative LOD and LOQ Values for Related Compounds

| Compound Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Sesquiterpenes | HS-SPME-GC-MS | 0.05 µg L⁻¹ (average) | 0.15 µg L⁻¹ (average) | mdpi.com |

| Various Sweeteners | HPLC-ELSD | ≤ 1.33 μg/mL | ≤ 4.0 μg/mL | researchgate.net |

| Various Sweeteners | LC-MS/MS | - | 0.1 - 0.5 μg/kg | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Sample Preparation Techniques

Effective sample preparation is a critical step to isolate this compound from complex plant matrices, remove interferences, and pre-concentrate the analyte before instrumental analysis. nih.gov Modern techniques focus on miniaturization, automation, and reducing solvent consumption, aligning with the principles of green analytical chemistry. core.ac.uk

Microextraction techniques are characterized by the use of very small volumes of extraction solvent, leading to high enrichment factors and minimal solvent waste. ijrpc.com These methods are particularly advantageous for the analysis of trace components in natural products.

One of the most prominent microextraction techniques is Solid-Phase Microextraction (SPME) . researchgate.net SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. researchgate.net The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample. mdpi.com For a semi-volatile compound like this compound, HS-SPME would be a suitable approach to extract it from the plant material of Lippia dulcis. nih.gov The choice of fiber coating is crucial for selective extraction and is based on the polarity of the analyte. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is another powerful technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to very fast extraction equilibrium. Subsequent centrifugation separates the phases, and the enriched analyte in the small volume of extraction solvent is collected for analysis.

Automation in sample preparation offers significant advantages in terms of throughput, reproducibility, and reduction of manual errors. researchgate.netresearchgate.net Robotic systems can perform various sample preparation steps, including extraction, clean-up, and concentration, with high precision. labmanautomation.comnih.gov

Automated Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and purification of analytes from complex mixtures. nih.gov Robotic SPE workstations can handle multiple samples in parallel, automating the conditioning, sample loading, washing, and elution steps. labmanautomation.com For the analysis of this compound, an automated SPE method could be developed using a sorbent that has a high affinity for sesquiterpenoids, effectively separating it from other matrix components.

Modern laboratory automation platforms can integrate various modules, allowing for a fully automated workflow from raw sample to instrumental analysis. researchgate.net These systems can incorporate robotic arms for sample transfer, automated liquid handlers for precise solvent dispensing, and online coupling with analytical instruments like HPLC or GC-MS. researchgate.netwiley.com Such an integrated approach would significantly streamline the research on this compound, enabling high-throughput screening of different plant extracts or optimization of extraction conditions.

Ecological and Evolutionary Aspects of 4 Hydroxyhernandulcin

Role in Plant-Environment Interactions

Secondary metabolites like 4-Hydroxyhernandulcin are not essential for the basic survival of a plant but play a crucial role in its interactions with the surrounding environment. These interactions can be defensive, protecting the plant from being eaten or infected, or they can influence the growth of neighboring plants.

While direct studies on the defensive properties of this compound are limited, the chemical class to which it belongs—sesquiterpenes—is well-known for its role in plant defense. The essential oils of various Lippia species, which are rich in terpenes, have demonstrated antimicrobial properties biointerfaceresearch.comnih.gov. For instance, the essential oil of Mexican lippia (Aloysia citrodora, a close relative) has shown activity against both Gram-positive and Gram-negative bacteria biointerfaceresearch.com.

Specifically for hernandulcin (B18340), the parent compound of this compound, research has shown moderate antibacterial activity against several species of gastrointestinal bacteria, including Staphylococcus aureus, Escherichia coli, and Helicobacter pylori nih.gov. This suggests a potential role for these compounds in protecting the plant from microbial pathogens. The selective toxicity observed, with weaker effects on beneficial gut bacteria like Lactobacillus sp. and Bifidobacterium bifidum, hints at a targeted defensive mechanism nih.gov.

Allelopathy is the process by which a plant releases chemicals into the environment that affect the germination, growth, or survival of other plants indexcopernicus.comncsu.edu. This can be a way for a plant to reduce competition for resources like water, sunlight, and nutrients. While there is no direct research on the allelopathic effects of this compound, studies on related species and compounds provide some insights.

Phylogeny and Evolution of Biosynthetic Pathways

The vast diversity of terpenes in the plant kingdom is the result of the evolution of a large family of enzymes called terpene synthases (TPS) umich.edumdpi.comnih.govmdpi.comresearchgate.net. The evolution of the biosynthetic pathway for this compound can be understood by examining the genes that code for these enzymes and by comparing the chemical profiles of related plant species.

The biosynthesis of hernandulcin, and by extension this compound, begins with the cyclization of farnesyl diphosphate (B83284), a common precursor for all sesquiterpenes. The key enzyme responsible for the first step in hernandulcin biosynthesis in Lippia dulcis has been identified as (+)-epi-α-bisabolol synthase dtu.dkthegoodscentscompany.com. This enzyme belongs to the terpene synthase family.

Comparative studies of the chemical composition of different Lippia species reveal significant diversity in the types of terpenes they produce. For example, some accessions of Lippia alba are rich in linalool (B1675412) or citral, while others contain high levels of carvone (B1668592) and limonene (B3431351) nih.govresearchgate.net. This chemical diversity is a reflection of the genetic diversity within the terpene synthase gene family in the Lippia genus researchgate.netnih.gov.

The table below illustrates the chemical variability in the essential oils of different Lippia species, highlighting the diversity of sesquiterpenes produced.

| Species | Major Sesquiterpenes | Reference |

| Lippia dulcis | Hernandulcin, (E)-Caryophyllene, Epi-α-bisabolol | phytologia.org |

| Lippia alba | Caryophyllene oxide, Germacrene D | nih.gov |

| Aloysia citrodora | Spathulenol, Caryophyllene oxide | biointerfaceresearch.com |

This variation suggests that the terpene synthase genes in Lippia have undergone a process of duplication and divergence, leading to the evolution of new enzymes capable of producing a wide array of terpene structures, including the unique bisabolane (B3257923) skeleton of hernandulcin nih.govnih.govmdpi.comresearchgate.net.

The evolution of new terpene synthases is thought to be a key driver of adaptation in plants. The production of a novel compound like this compound may have provided an evolutionary advantage to Lippia dulcis. The phylogenetic relationships within the Lippia genus, as determined by molecular markers, show a branching pattern that correlates with chemical diversity, suggesting that the evolution of different chemical profiles (chemotypes) has played a role in the diversification of the genus researchgate.netnih.gov.

The evolution of camphor (B46023) biosynthesis in Lippia dulcis provides an interesting parallel. The bornyl diphosphate synthase in L. dulcis is phylogenetically distant from the enzyme that produces the same compound in sage, indicating that the ability to produce camphor evolved independently in these two plant lineages nih.gov. This phenomenon, known as convergent evolution, highlights the adaptive significance of certain secondary metabolites.

It is likely that the biosynthetic pathway for this compound also arose through a process of gene duplication and neofunctionalization, where a copy of an existing terpene synthase gene acquired mutations that altered its function, leading to the production of a new compound. The sweet taste of this compound is unusual for a sesquiterpene and its adaptive significance is not yet fully understood. It may play a role in attracting specific seed dispersers or may have other ecological functions that have yet to be discovered. The study of the terpene synthase genes across the Verbenaceae family will be crucial to reconstructing the evolutionary steps that led to the emergence of this unique natural sweetener.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4-Hydroxyhernandulcin in a newly synthesized sample?

- Methodological Answer : To confirm structural identity, use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with literature data to verify functional groups and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Validate hydroxyl and carbonyl groups.

Cross-reference spectral data with authoritative databases (e.g., SciFinder, Reaxys) to ensure alignment with previously reported values .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves:

- Terpene Backbone Construction : Use isoprenoid precursors (e.g., farnesyl pyrophosphate) and enzymatic or chemical cyclization.

- Hydroxylation : Employ regioselective oxidation (e.g., cytochrome P450 enzymes or metal catalysts).

- Purification : Apply column chromatography (silica gel or HPLC) and verify purity via thin-layer chromatography (TLC).

Optimize reaction conditions (solvent, temperature) based on literature protocols retrieved from SciFinder or Reaxys .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Follow these guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374-compliant) and lab coats. Inspect gloves for defects before use.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Segregate chemical waste according to institutional protocols.

Reference material safety data sheets (MSDS) for analogous hydroxyterpenes to infer handling requirements .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported sweetness potency values of this compound across different studies?

- Methodological Answer :

- Comparative Analysis : Replicate assays (e.g., human taste panels or receptor-binding studies) using standardized protocols.

- Control Variables : Document pH, temperature, and solvent systems, as these affect compound stability and receptor interactions.

- Meta-Analysis : Systematically review literature (prioritizing studies from the last 5 years) to identify methodological outliers. Use tools like PRISMA guidelines for systematic reviews .

Q. What experimental strategies are effective in determining the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and pH ranges (2–10).

- Analytical Monitoring : Quantify degradation products via HPLC-MS or UV-Vis spectroscopy.

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard conditions.

Use statistical tools (e.g., ANOVA) to assess significance of degradation pathways .

Q. How can researchers design a study to investigate the metabolic pathways of this compound in model organisms?

- Methodological Answer :

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled this compound to track metabolites.

- In Vivo/In Vitro Assays : Administer the compound to rodent models or hepatocyte cultures.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronides).

Align workflows with FAIR data principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN for data management .

Q. What computational approaches are suitable for predicting the interaction of this compound with sweet taste receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model ligand-receptor binding (e.g., T1R2/T1R3 heterodimer).

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (GROMACS/AMBER).

- Structure-Activity Relationship (SAR) : Corlate substituent effects (e.g., hydroxyl position) with binding affinity.

Validate predictions with in vitro receptor activation assays .

Q. How can researchers address reproducibility challenges in synthesizing this compound with high enantiomeric purity?

- Methodological Answer :

- Asymmetric Catalysis : Optimize chiral catalysts (e.g., Sharpless epoxidation catalysts) for stereocontrol.

- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess.

- Protocol Harmonization : Document reaction parameters (e.g., solvent purity, catalyst loading) in electronic lab notebooks (ELNs) to ensure traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.